6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine

Catalog No.
S12569084
CAS No.
70080-75-0
M.F
C8H11N5O
M. Wt
193.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-di...

CAS Number

70080-75-0

Product Name

6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine

IUPAC Name

6,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

InChI

InChI=1S/C8H11N5O/c1-3-4(2)14-7-5(11-3)6(9)12-8(10)13-7/h4H,1-2H3,(H4,9,10,12,13)

InChI Key

PXCKFOQYZUJELZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=C(N=C(N=C2O1)N)N)C

6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine is a heterocyclic compound characterized by a pyrimidine ring fused with an oxazine moiety. Its chemical structure features two methyl groups at the 6 and 7 positions of the pyrimidine ring, along with two amino groups at the 2 and 4 positions. The compound is notable for its potential biological activity and utility in medicinal chemistry.

Typical of heterocycles. Notably, it can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups. This characteristic is essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties. Additionally, it may be involved in rearrangements such as the Dimroth rearrangement, which can occur under specific conditions and influence the structure of related compounds .

6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine exhibits significant biological activity that has garnered interest in pharmacological research. Preliminary studies suggest that it may possess antitumor and antimicrobial properties, although detailed mechanisms of action and efficacy require further investigation. The structural features of this compound contribute to its interaction with biological targets, potentially leading to therapeutic applications.

The synthesis of 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine can be achieved through various methods:

  • Condensation Reactions: These involve the reaction of suitable precursors containing amino and carbonyl groups under acidic or basic conditions.
  • Dimroth Rearrangement: This method allows for the transformation of simpler pyrimidine derivatives into more complex structures like 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine under specific reaction conditions .
  • Aza-Wittig Reaction: This approach has been explored for synthesizing related heterocycles efficiently and may be adapted for this compound .

The unique structure of 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine makes it a candidate for various applications:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound in drug development targeting diseases such as cancer and infections.
  • Material Science: Its heterocyclic nature could lend itself to applications in developing novel materials with specific electronic or optical properties.

Research into the interaction of 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine with biological macromolecules is crucial for understanding its mechanism of action. Studies may focus on:

  • Protein Binding: Investigating how this compound binds to target proteins can reveal insights into its pharmacodynamics.
  • Enzyme Inhibition: Evaluating its potential as an inhibitor of specific enzymes involved in disease pathways could provide therapeutic avenues.

Several compounds share structural similarities with 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-5-methylpyrimidinePyrimidine derivativeBasic structure; used in nucleophilic substitutions
6-Methylpyrimidin-2-amineMethylated pyrimidineExhibits different biological activities; less complex
5-Methylpyrimidin-2-thiolThioether derivativeContains sulfur; potential for different reactivity

The uniqueness of 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine lies in its dual functionality as both a pyrimidine and an oxazine derivative, which may enhance its interactions with biological targets compared to simpler analogs.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

193.09635999 g/mol

Monoisotopic Mass

193.09635999 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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